molecular formula C26H28N4O3S2 B12192412 2-(dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12192412
M. Wt: 508.7 g/mol
InChI Key: CYXXFHXCPOUVEZ-PGMHBOJBSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with a pyridine ring condensed to a pyrimidinone moiety. Its structure features:

  • A 2-(dipropylamino) substituent at position 2 of the pyrido[1,2-a]pyrimidin-4-one core.
  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone system to a 1,3-thiazolidin-4-one ring.
  • The thioxo (C=S) group at position 2 of the thiazolidinone may enhance antioxidant activity, as seen in related thiazolidinone derivatives .

Properties

Molecular Formula

C26H28N4O3S2

Molecular Weight

508.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O3S2/c1-4-13-28(14-5-2)23-20(24(31)29-15-7-6-8-22(29)27-23)16-21-25(32)30(26(34)35-21)17-18-9-11-19(33-3)12-10-18/h6-12,15-16H,4-5,13-14,17H2,1-3H3/b21-16-

InChI Key

CYXXFHXCPOUVEZ-PGMHBOJBSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

The compound 2-(dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological properties. The molecular formula is C22H26N4O4SC_{22}H_{26}N_4O_4S with a molecular weight of approximately 453.5 g/mol . Its structure includes:

  • Pyrido[1,2-a]pyrimidinone core
  • Thiazolidinone moiety
  • Dipropylamino group

This structural diversity is significant as it may influence the compound's interaction with biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Anticancer Activity : The thiazolidinone scaffold is known for its anticancer properties. Research indicates that compounds containing this structure can inhibit various cancer cell lines by disrupting cell proliferation pathways and inducing apoptosis .
  • Antimicrobial Properties : The presence of the thiazolidinone and pyrimidine components suggests potential antimicrobial activity, which has been observed in similar compounds .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to cancer progression and inflammation, similar to other thiazolidinone derivatives .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

  • Inhibition of key enzymes involved in tumor growth and survival.
  • Interaction with DNA/RNA , potentially affecting replication and transcription processes.

Synthesis

The synthesis of 2-(dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several steps:

  • Formation of Thiazolidinone : Initial synthesis begins with the formation of the thiazolidinone ring through condensation reactions.
  • Pyrimidine Modification : Subsequent steps involve modifying the pyrimidine ring to introduce the dipropylamino group and other substituents.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiazolidinone moiety with the pyrimidine core.

Each step requires optimization to maximize yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential use as an anticancer agent.
Highlighted the role of thiazolidinones in inhibiting COX enzymes, indicating anti-inflammatory properties.
Investigated structural analogs revealing enhanced solubility and bioavailability leading to improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their biological implications:

Compound Name / Key Substituents Core Structure Key Biological Activities / Findings References
Target Compound : 2-(Dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone Hypothesized antioxidant activity (via thioxo group); potential enzyme inhibition (structural analogy to ALR2 inhibitors).
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} derivative Same core Shorter ethylamino chain may improve enzyme binding efficiency compared to dipropylamino. Phenylethyl group enhances aromatic interactions.
6- or 9-Hydroxy-substituted pyrido[1,2-a]pyrimidin-4-ones Pyrido[1,2-a]pyrimidin-4-one Aldose reductase (ALR2) inhibition (IC₅₀ = 0.8–2.5 µM). Hydroxy groups critical for hydrogen bonding with ALR2 active site.
Pyrido[1,2-a]pyrimidin-4-ones with n-Bu/2-furyl substituents Pyrido[1,2-a]pyrimidin-4-one Neurotropic activity : Anticonvulsant effects via pentylenetetrazole antagonism (comparable to ethosuximide). n-Bu/2-furyl groups optimize steric interactions.
2-(1,3-Benzodioxol-5-yl)-7-piperazinyl derivatives Pyrido[1,2-a]pyrimidin-4-one Patent examples with piperazinyl groups; improved solubility and pharmacokinetics via polar amine substituents.
Thiazolo[3,2-a]pyrimidin-4-ones Thiazolo-pyrimidinone Moderate antimicrobial activity; thioxo group contributes to redox modulation.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Amino Side Chains: The dipropylamino group in the target compound may reduce binding affinity compared to ethylamino or unsubstituted analogues due to steric hindrance . Thioxo vs. Oxo Groups: The C=S group in the thiazolidinone ring is associated with antioxidant activity, whereas C=O analogues lack this property .

Enzyme Inhibition vs. Neurotropic analogues with n-Bu/2-furyl groups show anticonvulsant activity, suggesting that bulky substituents at position 5 of the pyrido ring may optimize CNS penetration .

Synthetic Flexibility: The target compound’s synthesis likely involves cyclocondensation of β-enaminodiketones with aminopyridines, followed by nucleophilic substitution to introduce the thiazolidinone-thioxo moiety . This method aligns with routes used for related pyrido-pyrimidinones .

Contradictions and Limitations

  • highlights neurotropic activity in pyrido[1,2-a]pyrimidin-4-ones, but the target compound’s thiazolidinone-thioxo moiety may redirect its mechanism toward antioxidant or antimicrobial pathways .

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